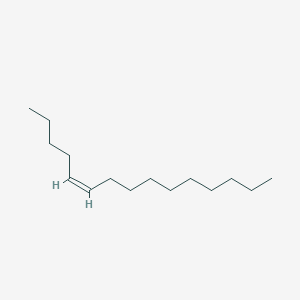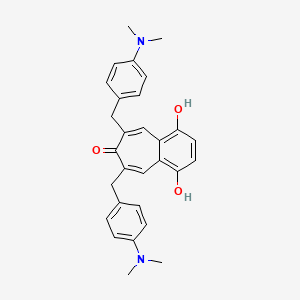
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features multiple functional groups, including dimethylamino, benzyl, and dihydroxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific reactions to introduce the dimethylamino and benzyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the benzyl groups.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce modified benzyl compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl and dimethylamino derivatives with comparable structures and functional groups. Examples might include:
- 4-(Dimethylamino)benzyl alcohol
- 1,4-Dihydroxy-7H-benzo(a)cyclohepten-7-one derivatives
Uniqueness
6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
156306-84-2 |
|---|---|
Molecular Formula |
C29H30N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
6,8-bis[[4-(dimethylamino)phenyl]methyl]-1,4-dihydroxybenzo[7]annulen-7-one |
InChI |
InChI=1S/C29H30N2O3/c1-30(2)23-9-5-19(6-10-23)15-21-17-25-26(28(33)14-13-27(25)32)18-22(29(21)34)16-20-7-11-24(12-8-20)31(3)4/h5-14,17-18,32-33H,15-16H2,1-4H3 |
InChI Key |
ZKHPWXJFZAWDGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3C=C(C2=O)CC4=CC=C(C=C4)N(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


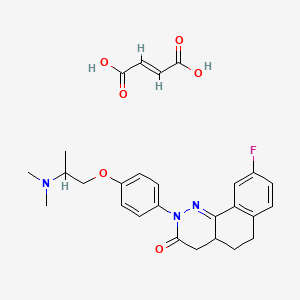
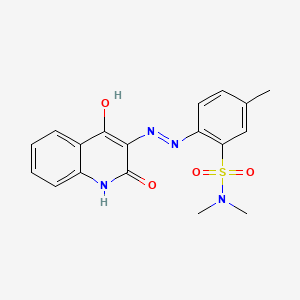
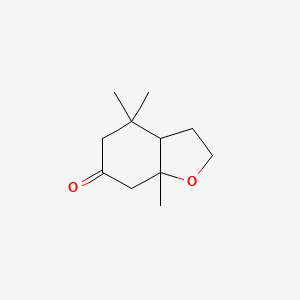

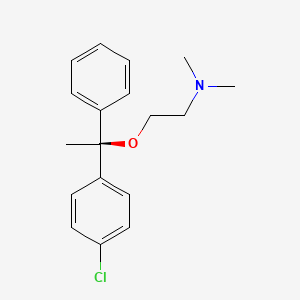
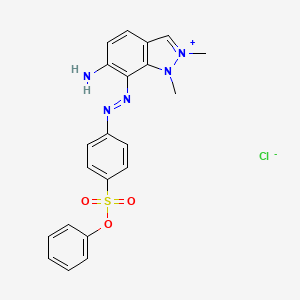
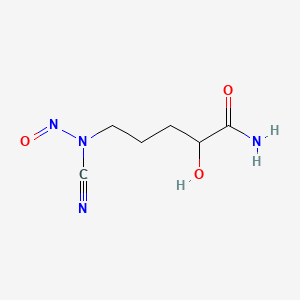
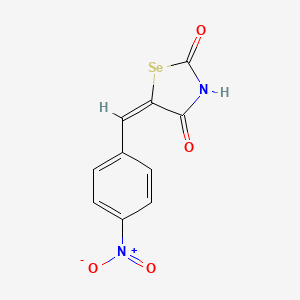
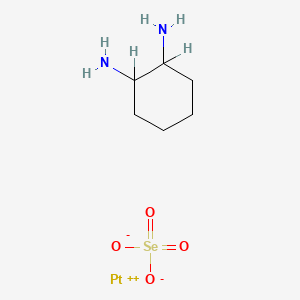
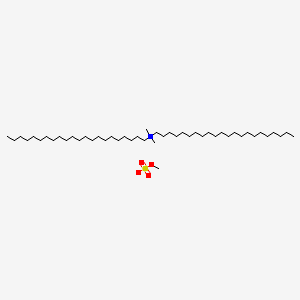

![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)
